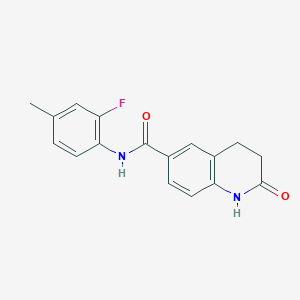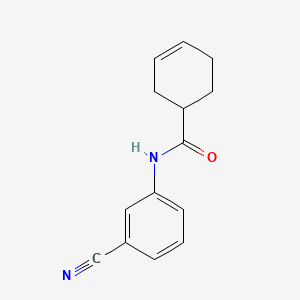
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as fluoroquinolone and belongs to the class of antibiotics that are used to treat bacterial infections.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the inhibition of bacterial DNA synthesis by targeting the bacterial DNA gyrase and topoisomerase IV enzymes. This leads to the disruption of bacterial DNA replication and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been found to have several biochemical and physiological effects, including:
1. Inhibition of bacterial DNA synthesis
2. Disruption of bacterial cell membrane integrity
3. Inhibition of bacterial cell division
4. Induction of apoptosis in cancer cells
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Some of the advantages and limitations of using N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide in lab experiments include:
Advantages:
1. Potent antibacterial and antifungal activity
2. Potential anticancer activity
3. Well-studied mechanism of action
Limitations:
1. Limited solubility in water
2. Potential toxicity in high doses
3. Limited availability and high cost
Direcciones Futuras
There are several potential future directions for the research and development of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, including:
1. Development of novel derivatives with improved pharmacological properties
2. Investigation of the compound's potential as a broad-spectrum antiviral agent
3. Exploration of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease
4. Investigation of the compound's potential as a tool for studying bacterial DNA replication and cell division mechanisms.
In conclusion, N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has potent antibacterial, antifungal, and anticancer activity, and its mechanism of action has been well-studied. Despite some limitations, this compound has several potential future directions for research and development, and its continued study may lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the reaction of 2-amino-4-fluoro-5-methylbenzoic acid with ethyl oxalyl chloride to form ethyl 2-(2-fluoro-4-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. This intermediate compound is then treated with ammonia to obtain the final product, N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas where this compound has been studied include:
1. Antibacterial activity: N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been found to exhibit potent antibacterial activity against a wide range of bacterial strains, including both gram-positive and gram-negative bacteria.
2. Antifungal activity: In addition to its antibacterial activity, this compound has also been found to exhibit antifungal activity against various fungal strains.
3. Anticancer activity: Several studies have reported that N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has potential anticancer activity against various types of cancer cells.
Propiedades
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-2-5-15(13(18)8-10)20-17(22)12-3-6-14-11(9-12)4-7-16(21)19-14/h2-3,5-6,8-9H,4,7H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMBULWXIZQVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)CC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)
![3-{[(3-Methyl-1,2-Oxazol-5-Yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B7455764.png)
![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)
![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)

![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)